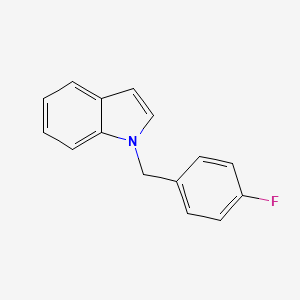

1-(4-Fluorobenzyl)-1H-indole

説明

Structure

3D Structure

特性

IUPAC Name |

1-[(4-fluorophenyl)methyl]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN/c16-14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPAZBSSZIZVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359515 | |

| Record name | 1-(4-Fluorobenzyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204205-77-6 | |

| Record name | 1-(4-Fluorobenzyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

The synthesis of 1-(4-fluorobenzyl)-1H-indole and its derivatives typically involves the N-alkylation of an appropriately substituted indole (B1671886) with 4-fluorobenzyl bromide. One documented method for a related derivative, this compound-2,3-dione, involves reacting isatin (B1672199) with sodium hydride in dimethylformamide (DMF) at 0°C, followed by the addition of 4-fluorobenzyl bromide. chemicalbook.com This reaction proceeds at room temperature and, after workup and purification, yields the desired product. chemicalbook.com

The characterization of these compounds relies on standard analytical techniques. For example, the structure of this compound-2,3-dione has been confirmed using mass spectrometry, showing a molecular ion peak (M+1) at m/z 256.1. chemicalbook.com Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for elucidating the detailed structure of these molecules, as demonstrated in the characterization of various N-(1-(4-fluorobenzyl)-1H-indol-5-yl) carboxamide derivatives. nih.gov

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within the 1-(4-Fluorobenzyl)-1H-indole molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive structural map can be constructed.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in the molecule. For this compound and its derivatives, the ¹H NMR spectrum typically reveals distinct signals corresponding to the protons of the indole (B1671886) ring, the benzyl (B1604629) group, and any substituents.

In a derivative, 1-(4-Fluorobenzyl)-1H-indol-5-amine, the ¹H NMR spectrum recorded in DMSO-d₆ shows a singlet for the benzylic protons (CH₂) at 5.27 ppm. nih.gov The protons of the fluorophenyl group appear as a triplet at 7.12 ppm and another triplet at 7.20 ppm. nih.gov The indole protons resonate at 6.18 ppm (doublet), 6.49 ppm (doublet of doublets), 6.69 ppm (doublet), and 7.28 ppm (doublet). nih.gov The amine protons give a signal at 4.49 ppm. nih.gov

For a related compound, N-(1-(4-fluorobenzyl)-1H-indol-5-yl)nicotinamide, the benzylic protons appear as a singlet at 5.42 ppm in DMSO-d₆. nih.gov The aromatic protons of the fluorobenzyl and indole moieties are observed between 6.50 and 7.59 ppm, while other specific proton signals are also identified. nih.gov

Table 1: ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm | Protons |

|---|---|---|---|

| 1-(4-Fluorobenzyl)-1H-indol-5-amine | DMSO-d₆ | 5.27 (s) | 2H, CH₂ |

| 7.12 (t) | 3H, Ar-H | ||

| 7.20 (t) | 2H, Ar-H | ||

| 6.18 (d) | 1H, Indole-H | ||

| 6.49 (dd) | 1H, Indole-H | ||

| 6.69 (d) | 1H, Indole-H | ||

| 7.28 (d) | 1H, Indole-H | ||

| 4.49 (s) | 2H, NH₂ | ||

| N-(1-(4-fluorobenzyl)-1H-indol-5-yl)nicotinamide | DMSO-d₆ | 5.42 (s) | 2H, CH₂ |

| 6.50-7.59 (m) | Ar-H |

This table is interactive. Click on the headers to sort.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In 1-(4-Fluorobenzyl)-1H-indol-5-amine, the benzylic carbon (CH₂) resonates at 48.80 ppm in DMSO-d₆. nih.gov The carbons of the indole ring and the fluorobenzyl group appear in the aromatic region, with the carbon attached to fluorine showing a characteristic coupling (JC–F = 243.5 Hz). nih.gov

For N-(1-(4-fluorobenzyl)-1H-indol-5-yl)nicotinamide, the benzylic carbon signal is at 48.87 ppm in DMSO-d₆. nih.gov The various aromatic carbons of the indole and substituted phenyl rings are also observed, with the fluorinated carbon exhibiting a large coupling constant (JC–F = 242.5 Hz). nih.gov

Table 2: ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm | Carbon |

|---|---|---|---|

| 1-(4-Fluorobenzyl)-1H-indol-5-amine | DMSO-d₆ | 48.80 | CH₂ |

| 99.98, 104.01, 110.64, 112.32, 128.94, 129.80, 130.07, 142.00 | Indole & Ar-C | ||

| 115.65 (d, J=21.1 Hz) | Ar-C | ||

| 129.41 (d, J=8.0 Hz) | Ar-C | ||

| 135.35 (d, J=3.0 Hz) | Ar-C | ||

| 161.79 (d, J=243.5 Hz) | C-F | ||

| N-(1-(4-fluorobenzyl)-1H-indol-5-yl)nicotinamide | DMSO-d₆ | 48.87 | CH₂ |

| 101.72, 110.42, 113.08, 116.61, 123.93, 128.58, 130.20, 131.37, 131.49, 133.39 | Indole & Ar-C | ||

| 115.77 (d, J=22.1 Hz) | Ar-C | ||

| 129.51 (d, J=9.1 Hz) | Ar-C | ||

| 134.98 (d, J=3.0 Hz) | Ar-C | ||

| 161.88 (d, J=242.5 Hz) | C-F | ||

| 164.06 | C=O |

This table is interactive. Click on the headers to sort.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for more complex derivatives to establish connectivity between protons and carbons. For instance, in the structural elucidation of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA), a related indazole derivative, 2D NMR was crucial for assigning the complex spectral data and confirming the structure. researchgate.net These techniques help to resolve overlapping signals and provide unambiguous assignments of the molecular structure. ipb.pt

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It is also used to deduce structural information based on fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is suitable for the analysis of volatile and thermally stable compounds like this compound and its derivatives. rsc.orgnih.gov In GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its retention time in the GC column. Subsequently, the separated compound is ionized and fragmented in the mass spectrometer, yielding a unique mass spectrum that serves as a molecular fingerprint. researchgate.net For instance, the GC-MS analysis of N-(adamantan-1-yl)-2-[this compound-3-yl]acetamide, a homolog of a synthetic cannabinoid, was instrumental in its identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are versatile techniques used for the analysis of a wide range of compounds, including those that are not volatile or are thermally labile. mdpi.com In LC-MS, the compound is first separated by high-performance liquid chromatography and then introduced into the mass spectrometer. This technique has been used to identify derivatives such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA) in complex mixtures. researchgate.net The use of derivatization with reagents like pentafluorobenzyl (PFB) bromide can enhance sensitivity in LC-MS analysis. thermofisher.com LC-MS/MS provides even greater selectivity and structural information by subjecting specific ions to further fragmentation. mdpi.com

Chromatographic Purity Assessment

Thin-Layer Chromatography (TLC) is a rapid and versatile technique used to separate components of a mixture, assess purity, and monitor the progress of a chemical reaction. psu.edu The separation is based on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or solvent mixture). psu.edurjpbcs.com

For this compound, a standard analytical TLC procedure would involve a silica gel plate as the stationary phase. A non-polar/polar solvent mixture, such as hexane (B92381) and ethyl acetate, would serve as the mobile phase. The retention factor (Rƒ), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for a given compound under specific conditions. Due to its moderate polarity, an Rƒ value between 0.2 and 0.4 would be expected in a solvent system like 4:1 Hexane:Ethyl Acetate. silicycle.comsilicycle.com

Table 4: Representative TLC Method for this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 4:1 v/v) |

| Visualization | UV light (254 nm) |

| Expected Rƒ | ~0.3 (Varies with exact solvent ratio) |

HPLC and UPLC are powerful analytical techniques used for the separation, identification, and quantification of compounds in a mixture. These methods offer high resolution and sensitivity for purity assessment.

A typical reversed-phase HPLC method for an indole derivative like this compound would employ a C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous component (often with a formic acid modifier to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com The compound would be detected by a UV detector, likely at a wavelength around 220 nm or 280 nm, where indole derivatives exhibit strong absorbance. mdpi.comcaymanchem.com The retention time is a key parameter for identification under specific chromatographic conditions.

Table 5: General HPLC/UPLC Method Parameters for this compound

| Parameter | Description |

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Elution | Gradient elution (e.g., 50% to 95% B over 10 minutes) |

| Flow Rate | 0.2 - 0.5 mL/min (UPLC); 0.8 - 1.2 mL/min (HPLC) |

| Detection | UV at ~220 nm or ~280 nm |

| Column Temperature | 30-40 °C |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as this compound, and a target protein.

Molecular docking simulations are pivotal in predicting the binding mode and affinity of a ligand to a protein's active site. For derivatives of this compound, docking studies have been instrumental in understanding their potential as inhibitors of various enzymes. For instance, in the study of novel 3-ethyl-1H-indole derivatives as potential selective COX-2 inhibitors, molecular docking predicted strong binding affinities, with scores ranging from -11.35 to -10.40 kcal/mol, which were significantly higher than the reference drug meloxicam (B1676189) (-6.89 kcal/mol). ajchem-a.com Similarly, docking of quinoxaline (B1680401) derivatives targeting the EGFR receptor showed binding energies ranging from –9.57 to –12.03 kcal/mol. nih.gov These studies underscore the ability of the indole scaffold, including derivatives with substitutions like the 4-fluorobenzyl group, to form stable interactions within protein binding pockets. The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Table 1: Predicted Binding Affinities of Indole Derivatives from Molecular Docking Studies

| Derivative Class | Target Protein | Binding Affinity Range (kcal/mol) | Reference Compound Affinity (kcal/mol) |

| 3-Ethyl-1H-indole | COX-2 | -10.40 to -11.35 | -6.89 (Meloxicam) |

| Quinoxaline | EGFR | -9.57 to -12.03 | Not specified |

| 3a,4-dihydro-3H- scielo.brnih.govnih.govoxazaphospholo[3,4-a]indole-1-oxide | K-Ras | -4.06 to -6.62 | -7.28 (Sotorasib) |

This table is generated based on data from molecular docking studies on various indole derivatives. ajchem-a.comnih.govthesciencein.org

Molecular docking is a powerful tool for virtual screening and identifying potential biological targets for a given compound. For the this compound scaffold, docking simulations have been employed to explore its inhibitory potential against a range of targets implicated in various diseases. By docking the compound against a library of protein structures, researchers can hypothesize its mechanism of action. For example, derivatives of this scaffold have been computationally evaluated against targets such as cyclooxygenase-2 (COX-2), a key enzyme in inflammation, and the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in cancer. ajchem-a.commdpi.com Furthermore, studies on related indole derivatives have identified other potential targets, including Lysine-specific demethylase 1 (LSD1) and Monocarboxylate Transporter 1 (MCT1), highlighting the versatility of the indole core in interacting with diverse protein architectures. nih.gov

The this compound scaffold serves as a valuable template for designing specific enzyme inhibitors.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: Derivatives of this compound have been investigated as potential inhibitors of GSK-3β, a serine/threonine kinase implicated in several pathologies, including neurodegenerative diseases and cancer. In a study focused on identifying new isatin (B1672199) derivatives as GSK-3β inhibitors, the compound 1-(4-fluoro-benzyl)-1H-indole-2,3-dione (a derivative of the target compound) was synthesized and evaluated. scielo.br While it showed inhibitory activity, a derivative with a nitro group (compound 2b) exhibited significantly better potency, with an IC50 value of 0.4612 µM. scielo.br Docking studies revealed that these compounds bind to the ATP-binding site of GSK-3β, with interactions involving key residues such as Asp133 and Val135. researchgate.net The docking scores for some hydrazide-2-oxindole analogues against GSK-3β were found to be as high as -10.5 kcal/mol. nih.gov

Proteasome Inhibition: The proteasome is a crucial cellular machinery for protein degradation, and its inhibition is a validated strategy in cancer therapy. nih.gov While direct studies on this compound as a proteasome inhibitor are limited, the indole nucleus is a known pharmacophore in some proteasome inhibitors. Molecular docking has been extensively used to design and optimize proteasome inhibitors, elucidating their interactions with the catalytic subunits of the proteasome. nih.gov For instance, docking studies have revealed how different classes of compounds, including peptide boronic acids and natural products, interact with the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) active sites of the proteasome. nih.gov

Table 2: Inhibitory Activity of Selected Indole Derivatives against GSK-3β

| Compound | Target | IC50 (µM) |

| Compound 2b (N-substituted isatin) | GSK-3β | 0.4612 |

| Compound 6Eb (hydrazide-2-oxindole) | GSK-3β | 11.02 |

| Compound 6Ec (hydrazide-2-oxindole) | GSK-3β | 59.81 |

This table presents the half-maximal inhibitory concentration (IC50) values for some indole derivatives against GSK-3β. scielo.brnih.gov

Tubulin is a globular protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division. Inhibition of tubulin polymerization is a well-established anticancer strategy. Several indole derivatives have been identified as potent tubulin polymerization inhibitors, and molecular docking has been key to understanding their mechanism of action. researchgate.net These studies often show that indole-based compounds bind to the colchicine-binding site on β-tubulin. rsc.orgnih.gov For example, a series of novel indole-1,2,4-triazole derivatives were designed and evaluated as tubulin polymerization inhibitors, with the most potent compound showing an IC50 of 8.3 μM for tubulin polymerization. rsc.org Docking studies of these compounds revealed that they occupy the colchicine-binding site, interacting with key amino acid residues and thereby disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and apoptosis. rsc.orgnih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the geometries and energies of molecules.

DFT calculations are employed to determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of a compound in its ground state. For complex molecules like derivatives of this compound, DFT provides a theoretical model that can be compared with experimental data from techniques like X-ray crystallography. A study on N'-[(3Z)-5-chloro-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-methoxy-1H-indole-2-carbohydrazide, a derivative of the target compound, utilized DFT for structural and vibrational analysis. researchgate.net Such studies often show a good correlation between the theoretically predicted and experimentally determined structural parameters, validating the computational model. researchgate.net For instance, DFT calculations on indole and substituted imidazole (B134444) derivatives have been performed using the B3LYP functional with the 6-31G basis set to calculate heats of formation and evaluate relative stability. nih.gov These theoretical insights are crucial for understanding the molecule's conformational preferences and its subsequent interactions with biological targets.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gap)

Electronic structure analysis is fundamental to understanding the reactivity and kinetic stability of a molecule. Methods rooted in quantum mechanics, such as Density Functional Theory (DFT), are employed to calculate various electronic parameters. Among the most important of these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between these two frontier orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and polarizable, as less energy is needed for electronic transitions. nih.govbohrium.com

For a molecule like this compound, the HOMO is typically localized on the electron-rich indole ring system, while the LUMO may be distributed across the benzyl portion or the indole nucleus, depending on the specific conformation. The calculated HOMO-LUMO energy gap can predict the molecule's propensity to engage in charge-transfer interactions with biological targets. bohrium.com In studies of related indole derivatives, this energy gap has been used to correlate molecular structure with observed biological activity, where lower energy gaps often correspond to higher reactivity. bohrium.commetaboanalyst.ca Computational analyses of similar heterocyclic compounds have demonstrated that charge transfer primarily occurs within the molecule, a characteristic indicated by a narrow frontier orbital gap. bohrium.com

Prediction of Vibrational Frequencies and NMR Chemical Shifts

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations can simulate the infrared (IR) and Raman spectra by predicting the vibrational frequencies of a molecule. These predicted frequencies correspond to specific bond stretches, bends, and torsions within the this compound structure. Comparing these theoretical spectra with experimental data allows for precise assignment of the observed vibrational bands. nih.gov

Similarly, predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a vital application of computational chemistry. While experimental NMR is the definitive method for structure determination, computational predictions can resolve ambiguities in spectral assignments. pathbank.org Techniques such as the Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can calculate the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F). These values are then converted into chemical shifts. Recent advances in this area also incorporate machine learning algorithms trained on large datasets of experimental spectra to improve prediction accuracy. pathbank.orgnih.gov For this compound, predicting the ¹H and ¹³C chemical shifts would help assign protons and carbons on the indole and fluorobenzyl rings. Furthermore, ¹⁹F NMR shift prediction is particularly valuable for fluorinated compounds, and established computational methods can achieve high accuracy. nih.govescholarship.org

While a full computational prediction for this compound is not publicly available, experimental ¹H NMR data for the closely related compound 1-(4-Fluorobenzyl)-1H-indol-5-amine shows characteristic signals that computational models would aim to replicate, such as the singlet for the benzylic protons (CH₂) and the multiplets for the aromatic protons on both the indole and fluorophenyl rings. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling technique that aims to find a statistically significant relationship between the structural or physicochemical properties of a series of compounds and their biological activity.

In a QSAR study involving this compound, this compound would be part of a larger dataset of structurally related indole derivatives. The goal would be to build a mathematical model that can predict the biological activity (e.g., inhibitory concentration IC₅₀) based on calculated molecular descriptors. mdpi.com These models are crucial in drug discovery for prioritizing the synthesis of novel compounds with potentially enhanced activity. For instance, QSAR models have been successfully developed for various indole-based compounds to predict their anticancer or enzyme inhibitory activities. mdpi.comnih.gov The resulting model, typically a linear or non-linear equation, provides a quantitative link between chemical structure and biological function.

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors and rigorous validation. Descriptors are numerical values that characterize the properties of a molecule and can be categorized as constitutional, topological, geometric, electrostatic, or quantum-chemical. For a series of derivatives of this compound, relevant descriptors might include:

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Electronic descriptors: Dipole moment, partial charges on atoms, and HOMO/LUMO energies.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP), which measures lipophilicity.

Once a set of descriptors is calculated, a mathematical model is generated using methods like Multiple Linear Regression (MLR) or machine learning algorithms. nih.gov The predictive power of the QSAR model must be validated to ensure it is not a result of chance correlation. This involves internal validation (e.g., leave-one-out cross-validation) and, most importantly, external validation using a test set of compounds that were not used in the model's creation. mdpi.com A well-validated QSAR model can then be reliably used to predict the activity of new, unsynthesized indole derivatives.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (a pharmacophore) that a molecule must possess to bind to a specific biological target and elicit a response. sri.com A pharmacophore model can be generated based on the structure of a known active ligand, like this compound, or from the structure of the target protein's active site.

The typical features of a pharmacophore include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For this compound, a potential pharmacophore model would likely include the aromatic indole ring, the second aromatic fluorophenyl ring, and a hydrogen bond acceptor feature from the fluorine atom.

Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large databases of chemical compounds in a process called virtual screening. sri.com This allows for the rapid identification of diverse molecules that match the pharmacophoric features and are therefore likely to be active at the same target. This approach is highly efficient for discovering novel scaffolds that could be optimized into lead compounds.

In Silico Prediction of Metabolic Pathways and Products

Predicting a compound's metabolic fate is a critical step in drug discovery, as metabolism significantly affects its efficacy, duration of action, and potential for toxicity. In silico tools are increasingly used to predict the metabolic pathways of new chemical entities early in the development process. nih.govyoutube.com These computational methods can be broadly classified into ligand-based and structure-based approaches. nih.govnih.gov

Ligand-based methods use rule-based systems or machine learning models trained on extensive databases of known metabolic transformations to predict which sites on a new molecule are most likely to be metabolized. nih.gov For this compound, these tools would analyze the structure to identify metabolically labile spots. Common metabolic reactions for such a structure include:

Oxidation: Primarily mediated by Cytochrome P450 (CYP) enzymes. Potential sites include the indole ring (e.g., hydroxylation at positions 5 or 6), the benzylic carbon, or aromatic hydroxylation on the fluorobenzyl ring. researchgate.net

Conjugation (Phase II metabolism): If hydroxylated metabolites are formed, they can be further conjugated with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. youtube.com

Structure-based methods involve docking the compound into the active site of specific metabolic enzymes, like different CYP isoforms (e.g., CYP3A4, CYP2D6), to predict binding affinity and the proximity of specific atoms to the enzyme's catalytic center. nih.gov Software platforms like BioTransformer can simulate various metabolic transformations from different biological systems to generate a list of potential metabolites. nih.govbiotransformer.ca These predictions help guide the design of more metabolically stable analogues and aid analytical chemists in identifying metabolites in experimental studies.

Chemical Properties and Structural Data

Synthesis of the this compound Core

The construction of the this compound core is a critical first step for the synthesis of more complex molecules. Various methods have been developed to introduce substituents at different positions of the indole ring, leading to key intermediates for further chemical modifications.

Methods for this compound-2,3-dione Synthesis

A common method for the synthesis of this compound-2,3-dione involves the N-alkylation of isatin (B1672199). chemicalbook.com In a typical procedure, isatin is treated with a base, such as sodium hydride (NaH), in a suitable solvent like dry dimethylformamide (DMF) at a reduced temperature. This deprotonates the indole nitrogen, forming an anion that subsequently reacts with 4-fluorobenzyl bromide in a nucleophilic substitution reaction. chemicalbook.com The reaction progress is monitored by thin-layer chromatography (TLC). After the reaction is complete, the mixture is quenched with ice water and the product is extracted with an organic solvent like ethyl acetate. chemicalbook.com Purification by column chromatography yields the desired this compound-2,3-dione as a solid. chemicalbook.com

Table 1: Synthesis of this compound-2,3-dione

| Reactants | Reagents | Solvent | Conditions | Product |

| Isatin, 4-Fluorobenzyl bromide | Sodium Hydride | Dimethylformamide (DMF) | 0 °C to room temperature | This compound-2,3-dione |

Approaches to Methyl 3-amino-5-fluoro-1-(4-fluorobenzyl)-1H-indole-2-carboxylate

The synthesis of methyl 3-amino-5-fluoro-1-(4-fluorobenzyl)-1H-indole-2-carboxylate is a multi-step process that often begins with a substituted indole. One potential synthetic route involves the use of methyl 5-fluoro-3-methyl-1H-indole-2-carboxylate as a starting material. The synthesis of this starting material can be achieved through methods like the Fischer indole synthesis, which utilizes hydrazine (B178648) and a ketone or aldehyde under acidic conditions. Subsequent reactions would involve the introduction of the 4-fluorobenzyl group at the N1 position and the conversion of the 3-methyl group to an amino group.

Synthesis of 1-(4-Fluorobenzyl)-1H-indol-5-amine

The synthesis of 1-(4-fluorobenzyl)-1H-indol-5-amine has been reported through a microwave-assisted approach. nih.gov This method provides a rapid and efficient way to construct this key intermediate. The characterization of the resulting brown solid includes its melting point and detailed analysis using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure. nih.gov

Synthesis of Methyl this compound-6-carboxylate

The synthesis of methyl this compound-6-carboxylate can be achieved through the N-alkylation of methyl 1H-indole-6-carboxylate with 4-fluorobenzyl bromide. While specific literature for this exact transformation on the indole-6-carboxylate is not detailed in the provided results, the general principle of N-alkylation of indoles is well-established. chemicalbook.comnih.gov A related synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate involves the nucleophilic substitution of the indazole N-H with 1-(bromomethyl)-4-fluorobenzene. nih.gov A similar strategy would likely be employed for the indole analogue.

Derivatization and Analog Synthesis

The this compound core is a versatile platform for the synthesis of a wide range of derivatives, including several potent synthetic cannabinoids. These derivatizations often involve modifications at the C3 position of the indole ring.

Synthesis of Indole-3-carboxamide Derivatives (e.g., N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide (AB-FUBICA) and N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide (ADB-FUBICA))

The synthesis of indole-3-carboxamide derivatives like AB-FUBICA and ADB-FUBICA typically involves the coupling of a this compound-3-carboxylic acid with an appropriate amino acid amide. nih.gov The synthesis of the precursor, this compound-3-carboxylic acid, can be achieved through the hydrolysis of the corresponding ester.

The general procedure for the amide coupling involves activating the carboxylic acid with coupling reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) and 3-(((ethylimino)methylene)amino)-N,N-dimethylpropan-1-amine hydrochloride (EDC) in the presence of a base like triethylamine. nih.gov The appropriate amino acid amide, such as L-valinamide for AB-FUBICA or L-tert-leucinamide for ADB-FUBICA, is then added to the reaction mixture. nih.govresearchgate.net The reaction is typically carried out in a solvent like dimethylformamide (DMF) and stirred until completion. nih.gov The final product is then isolated and purified. It is important to note that the chirality of the starting amino acid determines the stereochemistry of the final product, with the (S)-enantiomer often being the target. nih.gov

Table 2: Key Indole-3-carboxamide Derivatives

| Compound Name | Acronym | Amino Acid Derivative Used in Synthesis |

| N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide | AB-FUBICA | L-Valinamide |

| N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide | ADB-FUBICA | L-tert-Leucinamide |

Synthesis of Indole-3-carboxylate Derivatives (e.g., 1-Naphthyl this compound-3-carboxylate (FDU-PB-22))

Indole-3-carboxylate esters are a significant class of compounds derived from the this compound scaffold. A notable example is 1-Naphthyl this compound-3-carboxylate, also known as FDU-PB-22. ncats.io This compound is classified as a third-generation synthetic cannabinoid. nih.gov

The synthesis of such esters typically proceeds via the esterification of the corresponding carboxylic acid, this compound-3-carboxylic acid (FBI-COOH). This precursor, FBI-COOH, is also a major metabolite formed by the hydrolysis of FDU-PB-22 in the human body. researchgate.net The synthesis would involve a condensation reaction between FBI-COOH and 1-naphthol. This reaction is generally facilitated by a coupling agent, such as a carbodiimide (B86325) (e.g., DCC or EDC), or by converting the carboxylic acid to a more reactive acyl chloride or mixed anhydride (B1165640) before reaction with the alcohol.

Metabolic studies have shown that FDU-PB-22 is primarily metabolized through hydrolysis of the ester linkage to yield FBI-COOH, which can then undergo further metabolic changes like hydroxylation and glucuronidation. nih.govresearchgate.net

Table 1: Synthesis of Indole-3-carboxylate Derivative FDU-PB-22

| Precursor 1 | Precursor 2 | Product | Reaction Type |

| This compound-3-carboxylic acid (FBI-COOH) | 1-Naphthol | 1-Naphthyl this compound-3-carboxylate (FDU-PB-22) | Esterification |

Synthesis of Indole-3-acetamide (B105759) Derivatives (e.g., N-(adamantan-1-yl)-2-[this compound-3-yl]acetamide)

The synthesis of indole-3-acetamide derivatives involves the formation of an amide bond between an indole-3-acetic acid moiety and a primary or secondary amine. For the specific example, N-(adamantan-1-yl)-2-[this compound-3-yl]acetamide, the key precursors are 2-(1-(4-Fluorobenzyl)-1H-indol-3-yl)acetic acid and adamantan-1-amine.

This transformation is a standard amide coupling reaction. The carboxylic acid is typically activated to facilitate the reaction with the amine. Common methods for activation include:

Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Use of peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents are often used with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.

The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature. The adamantane (B196018) group is a bulky, lipophilic moiety often incorporated into bioactive molecules to enhance their interaction with biological targets.

Table 2: General Synthesis of Indole-3-acetamide Derivatives

| Precursor 1 | Precursor 2 | Product | Key Reagents |

| 2-(1-(4-Fluorobenzyl)-1H-indol-3-yl)acetic acid | Adamantan-1-amine | N-(adamantan-1-yl)-2-[this compound-3-yl]acetamide | DCC, EDC, or HATU |

Synthesis of Indole-3-acetic Acid Derivatives (e.g., 2-(1-(4-Fluorobenzyl)-1H-indol-3-yl)acetic Acid)

2-(1-(4-Fluorobenzyl)-1H-indol-3-yl)acetic acid is a key intermediate used in the synthesis of more complex molecules, including the acetamide (B32628) derivatives mentioned previously. ontosight.aiclearsynth.com Its synthesis is typically achieved through the N-alkylation of indole-3-acetic acid. ontosight.ai

In this procedure, the nitrogen atom of the indole ring of indole-3-acetic acid is deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like DMF or acetonitrile (B52724). The resulting indolide anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl chloride or 4-fluorobenzyl bromide. This nucleophilic substitution reaction yields the desired N-benzylated product. This compound is also known to be a potential metabolite of certain synthetic cannabinoids. caymanchem.com

Table 3: Properties of 2-(1-(4-Fluorobenzyl)-1H-indol-3-yl)acetic Acid

| Property | Value | Reference |

| CAS Number | 176204-51-6 | ontosight.aiclearsynth.comcaymanchem.com |

| Molecular Formula | C₁₇H₁₄FNO₂ | caymanchem.com |

| Molecular Weight | 283.3 g/mol | caymanchem.com |

| Purity | ≥98% | caymanchem.com |

| Appearance | A solid | caymanchem.com |

| λmax | 222 nm | caymanchem.com |

Synthesis of Pyrimido[5,4-b]indole Derivatives (e.g., 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one)

The synthesis of fused heterocyclic systems like pyrimido[5,4-b]indoles represents a more complex transformation. A method has been developed for the synthesis of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, a compound investigated as a potential inhibitor of the Hepatitis B virus (HBV). mdpi.com

The synthesis is a multi-step process: mdpi.com

The starting material is methyl 3-amino-5-fluoro-1-(4-fluorobenzyl)-1H-indole-2-carboxylate.

This indole derivative is converted to the tricyclic pyrimido[5,4-b]indol-4-one core, specifically 8-fluoro-5-(4-fluorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, by heating it in formamide (B127407). This step involves the cyclization of the amino-ester with formamide to form the pyrimidinone ring.

The final step is the N-alkylation of the pyrimidinone ring. The intermediate is treated with sodium hydride in DMF to generate an anion, which is then reacted with 2-methoxybenzyl chloride to introduce the substituent at the N-3 position, yielding the final product. mdpi.com

The crystal structure of the final compound has been confirmed by single-crystal X-ray analysis. mdpi.com

Table 4: Synthetic Scheme for a Pyrimido[5,4-b]indole Derivative

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | Methyl 3-amino-5-fluoro-1-(4-fluorobenzyl)-1H-indole-2-carboxylate | Formamide, Heat | 8-fluoro-5-(4-fluorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one |

| 2 | 8-fluoro-5-(4-fluorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one | 1. NaH, DMF; 2. 2-methoxybenzyl chloride | 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one |

Synthesis of Indole-Thiazolidinone Conjugates (e.g., (4-fluorophenyl)-2-(1H-indol-3-yl)thiazolidin-4-one)

Indole-thiazolidinone conjugates are synthesized by combining the indole core with a thiazolidinone ring, a heterocyclic motif known for its diverse biological activities. The synthesis of 5-(1H-indole-3-methylene)-1,3-thiazolidin-4-one derivatives involves a piperidine-catalyzed Knoevenagel condensation. google.com

In a typical synthesis, an N1-substituted indole-3-carbaldehyde, such as this compound-3-carbaldehyde, is reacted with a thiazolidinone derivative that has an active methylene (B1212753) group at the C5 position (e.g., rhodanine (B49660) or 2-thioxo-thiazolidin-4-one). However, to form the specific linkage in the prompt's example, a different strategy is employed.

Schiff Base and Metal Complex Formation from Indole Carbaldehydes (e.g., 1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)methylene)hydrazine)

Schiff bases, characterized by a carbon-nitrogen double bond (imine or azomethine), are readily formed from the condensation of an aldehyde or ketone with a primary amine. This compound derivatives bearing a carbaldehyde group, typically at the C3 position, are valuable precursors for Schiff bases. ijpbs.comnveo.org

The synthesis is generally straightforward, involving the reflux of equimolar amounts of the indole carbaldehyde and a primary amine (or a hydrazine derivative to form a hydrazone) in a solvent such as ethanol. ijpbs.comsysrevpharm.org The resulting Schiff base ligands are versatile and can coordinate with various metal ions through their nitrogen and other potential donor atoms, forming stable metal complexes. ijpbs.comnveo.orgresearchgate.net For instance, Schiff bases derived from indole-3-carboxaldehyde (B46971) have been complexed with metals like mercury(II), zirconium(IV), copper(II), and iron(III). ijpbs.comnveo.orgresearchgate.net The formation of the imine bond is confirmed by spectroscopic methods, such as a characteristic stretching band in the IR spectrum and a specific signal for the azomethine proton in ¹H NMR spectra. ijpbs.com

Enantioselective Synthesis and Chiral Resolution of Indole Derivatives

While this compound itself is not chiral, many of its derivatives can possess chiral centers or axial chirality. The synthesis of single enantiomers of these chiral derivatives is of great interest, particularly for pharmaceutical applications. Two primary strategies are employed: enantioselective synthesis and chiral resolution.

Enantioselective Synthesis: This approach aims to create a specific enantiomer directly. It relies on the use of chiral catalysts or auxiliaries. While specific examples for this compound derivatives are not detailed in the provided context, general methodologies can be applied. For example, asymmetric hydrogenation of a prochiral double bond within a derivative, using a chiral transition metal catalyst (e.g., Iridium-based), can produce enantioenriched products. nih.gov This strategy has been successfully used for the synthesis of chiral 1,4-dihydroquinolines from quinoline (B57606) precursors. nih.gov

Chiral Resolution: This method involves the separation of a racemic mixture (a 1:1 mixture of enantiomers) into its individual components. A powerful and widely used technique is high-performance liquid chromatography (HPLC) employing a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. nih.gov Different elution modes, such as normal phase, reversed phase, or polar organic mode, can be optimized to achieve baseline separation of the enantiomers. For instance, cellulose-based columns have shown superiority in polar organic mobile phases, offering high resolution and short analysis times. nih.gov This technique would be applicable to the resolution of racemic mixtures of chiral derivatives of this compound.

Methodological Advancements in Indole Synthesis Relevant to Fluorobenzyl Substitution

Recent advancements in synthetic methodologies have provided more efficient and environmentally friendly routes to N-substituted indoles, including those with fluorobenzyl groups. These advancements often focus on the use of novel catalysts, alternative energy sources like microwave irradiation, and one-pot procedures.

Microwave-assisted synthesis has gained significant traction in organic synthesis due to its ability to dramatically reduce reaction times, improve yields, and often lead to cleaner reactions. mdpi.comtandfonline.comorganic-chemistry.org For instance, a one-pot, three-component synthesis of N-arylindoles has been developed using microwave irradiation, which combines a Fischer indolization with a copper(I)-catalyzed N-arylation. researchgate.net This approach utilizes a simple and inexpensive catalyst system (Cu₂O/K₃PO₄) in an environmentally benign solvent like ethanol, without the need for special ligands or inert atmospheres. researchgate.net Microwave irradiation has also been successfully employed in the Bischler indole synthesis, providing a mild and solvent-free method for the preparation of 2-arylindoles. organic-chemistry.org

Palladium-catalyzed reactions continue to be at the forefront of methodological advancements for N-arylindole synthesis. organic-chemistry.orgthieme-connect.com Research has focused on developing more active and versatile catalyst systems. For example, the use of bulky, electron-rich phosphine (B1218219) ligands in combination with a palladium source like Pd₂(dba)₃ has enabled the N-arylation of indoles with a wide range of aryl halides and triflates under mild conditions. organic-chemistry.org These catalyst systems can minimize common side reactions such as C-arylation. organic-chemistry.org Furthermore, palladium-catalyzed annulation of diarylamines with olefins through C-H activation presents a direct route to N-arylindoles. thieme-connect.comthieme-connect.com

The development of ligandless palladium-catalyzed C-3 arylation of free (NH)-indoles has also been a significant step forward, allowing for the direct introduction of aryl groups at the C-3 position without the need for N-protection. acs.org This method is highly regioselective and tolerant of various functional groups on the aryl bromide. acs.org

In addition to palladium, other transition metals have been explored for N-arylation reactions. researchgate.net Copper-catalyzed N-arylation, a more traditional method, has seen considerable improvements through the use of novel copper sources, specific ligands, and additives, making it a viable and often more economical alternative to palladium catalysis. researchgate.net

The following table summarizes some of the key research findings in the synthesis of fluorobenzyl-substituted indoles and related compounds:

| Product | Reactants | Catalyst/Reagents | Solvent | Yield | Reference |

| This compound-2,3-dione | Isatin, 4-fluorobenzyl bromide | NaH | DMF | 82% | chemicalbook.com |

| 1-(4-Fluorobenzyl)-5-nitro-1H-indole | Not specified | Not specified | Not specified | 91% | nih.gov |

| 1-(4-Fluorobenzyl)-1H-indol-5-amine | Not specified | Not specified | Not specified | 80% | nih.gov |

| Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate | Methyl 1H-indazole-3-carboxylate, 1-(bromomethyl)-4-fluorobenzene | Not specified | Ethyl acetate | Not specified | nih.gov |

| N-(1-(4-fluorobenzyl)-1H-indol-5-yl)pyridazine-4-carboxamide | Not specified | Not specified | Not specified | 46% | nih.gov |

| N-(1-(4-fluorobenzyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Not specified | Not specified | Not specified | 73% | nih.gov |

| 2-Arylindoles | Anilines, phenacyl bromides | NaHCO₃, Microwave | Solvent-free | 52-75% | organic-chemistry.org |

| N-Arylindoles | Indoles, Aryl halides | Pd₂(dba)₃, bulky phosphine ligand, NaOt-Bu | Toluene or Dioxane | High | organic-chemistry.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Fluorine Substitution on Biological Activity and Molecular Interactions

The introduction of a fluorine atom onto the benzyl (B1604629) group of the 1-benzyl-1H-indole scaffold significantly influences the compound's biological activity and molecular interactions. researchgate.nettandfonline.com Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly alter a molecule's physicochemical characteristics, including lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.nettandfonline.com

In the context of 1-(4-Fluorobenzyl)-1H-indole and its derivatives, the fluorine substituent has been shown to be a key determinant of potency and selectivity for various receptors. For instance, in a series of N-substituted indole-based analogs designed as monoamine oxidase B (MAO-B) inhibitors, the presence and position of the fluorine atom on the benzyl ring were critical for inhibitory activity. tandfonline.com Specifically, moving the fluorine from the para to the meta position on the benzoyl group of an indole (B1671886) scaffold resulted in a compound with significantly enhanced inhibitory potency and selectivity for MAO-B. tandfonline.com This highlights the nuanced role of fluorine's placement in directing molecular interactions within the enzyme's active site.

Furthermore, the fluorine atom can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. researchgate.net This is a crucial aspect of drug design, as increased metabolic stability can lead to a longer biological half-life and improved pharmacokinetic profile. The C-F bond is stronger than a C-H bond, making it less prone to enzymatic cleavage. tandfonline.com

The table below summarizes the impact of fluorine substitution on the biological activity of selected indole derivatives.

| Compound | Target | Activity | Reference |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | IC50 = 0.78 µM, SI > 120 | tandfonline.com |

| N-(1-(4-fluorobenzyl)-1H-indol-5-yl)pyridazine-4-carboxamide | MAO-B | Moderate Inhibitor | tandfonline.com |

| 4-[1-(4-fluorobenzyl)-4-methoxy-1H-indol-3-yl)-3-hydroxyfuran-2(5H)-one | HIV-1 | EC50 = 0.55 µM | semanticscholar.org |

Role of Indole Ring Modifications on Pharmacological Profile

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a ligand for a diverse range of biological targets. nih.govmdpi.com Modifications to the indole ring of this compound and related compounds have profound effects on their pharmacological profiles. sci-hub.se

Substitutions at various positions of the indole ring can modulate activity and selectivity. For example, in the development of HIV integrase inhibitors, modifications on the indole system were crucial. nih.gov The introduction of a hydroxyl group at the 4-position of the indole ring in a series of diketo acid derivatives led to potent compounds. nih.gov Furthermore, maintaining a free N-H group on the indole ring is sometimes essential for hydrogen bonding interactions with the target receptor, while in other cases, N-alkylation is well-tolerated or even beneficial. nih.govrsc.org

The planarity of the indole ring also plays a critical role in bioactivity. researchgate.net A comparison between indole and indoline (B122111) (the saturated analog) cores with an N1-benzyl substitution revealed that the planar indole scaffold generally leads to better antiproliferative activity. researchgate.net

The following table illustrates how modifications to the indole ring affect the pharmacological activity of certain derivatives.

| Modification | Compound Class | Effect on Activity | Reference |

| 4-Hydroxy substitution | Indole-3-yl-diketo acids | Potent HIV IN inhibition | nih.gov |

| N-H vs. N-Methyl | Indol-3-ylglyoxylyl derivatives | N-H essential for BzR affinity | nih.gov |

| Indole vs. Indoline Core | N1-benzyl substituted compounds | Indole core shows better antiproliferative activity | researchgate.net |

| 3-position substitution | Indole-2,3-dione derivatives | Enhanced antifungal and antimicrobial properties | researchgate.net |

Influence of Benzyl Moiety Variations on Receptor Affinity and Selectivity

Variations in the benzyl moiety of this compound analogs have a significant impact on their receptor affinity and selectivity. The benzyl group often serves as a key hydrophobic component that interacts with specific pockets within the target protein.

In the context of HIV integrase inhibitors, rational modifications to the benzyl moiety were explored to optimize potency. nih.gov The introduction of methyl groups at the 3 and 5 positions of the benzyl ring in a related indole derivative resulted in a potent compound, highlighting the importance of the substitution pattern on this part of the molecule. nih.gov

For a series of 1-benzylindoles developed as cytosolic phospholipase A2α (cPLA2α) inhibitors, the nature of the substituent on the benzyl group was not explicitly detailed as the primary driver of potency in the provided abstracts, which focused more on modifications at the indole-3 position. researchgate.net However, the very presence of the benzyl group is a defining feature of this class of inhibitors.

In the development of HIV fusion inhibitors targeting gp41, benzyl-substituted bis-indole compounds demonstrated notable activity. acs.org The optimization of this scaffold involved examining alternative benzyl ring substituents, indicating that this part of the molecule is crucial for fine-tuning the interaction with the hydrophobic pocket of the target protein. acs.org

The table below provides examples of how benzyl moiety variations can influence biological activity.

| Modification of Benzyl Moiety | Compound Class | Observed Effect | Reference |

| 3,5-dimethylbenzyl | Indole-3-yl-oxo-but-2-enoic acids (HIV IN inhibitors) | Identification of a potent compound | nih.gov |

| Replacement with alkyl groups | Indole derivatives (BzR ligands) | Did not improve affinity for the benzodiazepine (B76468) receptor | nih.gov |

| Varied substitutions | N-benzyl indole-3-carboxaldehyde-based hydrazones | Affects anti-cancer activity; 4-(trifluoromethyl)benzyl showed better inhibition than 2-(trifluoromethyl)benzyl | rsc.org |

Correlation of Stereochemistry with Biological Activity

Stereochemistry plays a crucial role in the biological activity of many chiral compounds, and derivatives of this compound are no exception. The three-dimensional arrangement of atoms in a molecule can dictate how it fits into a binding site on a biological target, with one enantiomer or diastereomer often exhibiting significantly higher activity than the others. nih.gov

In a study of HIV fusion inhibitors, the separation of isomers and their structural verification were important steps, implying that stereochemistry could influence activity. acs.org For synthetic cannabinoid receptor agonists, such as those related to AB-FUBINACA which contains a 1-(4-fluorobenzyl) moiety, the stereochemistry of the amino acid-derived carboxamide side chain is critical for activity. frontiersin.org The (S)-enantiomers, derived from natural L-amino acids, are typically the more potent and prevalent forms found in illicit products. frontiersin.org This demonstrates a clear correlation between a specific stereochemical configuration and high affinity for the cannabinoid receptors.

While the parent compound this compound itself is not chiral, many of its biologically active derivatives are. For these derivatives, the spatial orientation of substituents can lead to significant differences in potency, often because only one stereoisomer can achieve the optimal interactions with the chiral environment of the receptor binding site.

The following table highlights the importance of stereochemistry in the biological activity of related compounds.

| Compound Class | Stereochemical Feature | Impact on Activity | Reference |

| Synthetic Cannabinoid Receptor Agonists (e.g., (S)-AB-FUBINACA) | (S)-configuration at the amino acid moiety | The (S)-enantiomer is the more potent and prevalent form. | frontiersin.org |

| 3-Br-Acivicin Isomers and Derivatives | Natural (5S, αS) isomers | Consistently the most potent antimalarial molecules. | nih.gov |

| Benzimidazole Intermediates for Fusion Inhibitors | Isomeric forms | Separation and structural verification were necessary, suggesting potential differences in activity. | acs.org |

Exploration of Molecular Scaffolds and Core Modifications for Enhanced Bioactivity

To enhance the bioactivity and explore new pharmacological applications, researchers have investigated various molecular scaffolds and core modifications based on the this compound structure. The indole nucleus serves as a versatile starting point for the design of new drug-like molecules. nih.govmdpi.com

One approach involves replacing or modifying the core indole ring system. For example, in the quest for novel HIV integrase inhibitors, the diketo acid moiety, often attached to the indole scaffold, was substituted with other functionalities like a 3-hydroxyfuran-2(5H)-one ring. semanticscholar.org This modification led to a compound that retained potent anti-HIV activity, possibly acting as a prodrug. semanticscholar.org

Another strategy is to hybridize the indole scaffold with other pharmacologically active heterocyclic rings. Indole-based hybrids with pyrazine, pyridazine, and other heterocycles have been synthesized and evaluated for various activities, including MAO-B inhibition. tandfonline.com These core modifications aim to combine the favorable properties of different pharmacophores to achieve improved potency, selectivity, or pharmacokinetic profiles.

The development of indole-acrylamide derivatives as tubulin-targeting anticancer agents is another example of core modification. nih.gov In this case, an acrylamide (B121943) linker was introduced, and the presence of a cyano group on this linker was found to enhance the compound's potency. nih.gov

The table below presents examples of molecular scaffold and core modifications and their impact on bioactivity.

| Core Modification | Resulting Compound Class | Therapeutic Target/Activity | Reference |

| Replacement of diketo acid with 3-hydroxyfuran-2(5H)-one | 1H-Indole derivatives | HIV-1 Inhibition | semanticscholar.org |

| Hybridization with pyrazine | N-substituted indole-based analogues | MAO-B Inhibition | tandfonline.com |

| Introduction of an acrylamide linker | Indole-acrylamide derivatives | Tubulin Polymerization Inhibition (Anticancer) | nih.gov |

| Fusion with a furanone ring | Indole-substituted furanones | Anti-tubulin agents with broad anticancer activity | nih.gov |

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies for Indole-Based Compounds

The synthesis of the indole (B1671886) core and its derivatives is a mature field, yet the demand for more efficient, sustainable, and diverse synthetic routes remains a primary focus of chemical research. novapublishers.comnih.gov Future efforts are directed towards methodologies that offer greater control over substitution patterns and stereochemistry, which are crucial for fine-tuning pharmacological activity.

Key areas of development include:

Transition Metal-Catalyzed Reactions: The use of transition metals like palladium, iridium, and silver in cross-coupling and cyclization reactions continues to evolve. jst.go.jprsc.orgacs.org Researchers are exploring novel catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and achieve higher levels of regio- and enantioselectivity. jst.go.jpacs.org For instance, recent strategies have utilized iridium-catalyzed dehydrogenative coupling to create diverse indole alkaloids from common intermediates. acs.org

Convergent and Divergent Synthesis: There is a growing emphasis on convergent strategies that allow for the late-stage coupling of complex molecular fragments. jst.go.jp This approach is particularly valuable for synthesizing dimeric indole alkaloids and complex libraries. jst.go.jp Conversely, divergent strategies, which generate a variety of structurally distinct compounds from a common intermediate, are being refined to rapidly produce libraries of indole-based molecules for high-throughput screening. nih.govnih.gov

One-Pot and Tandem Reactions: To improve efficiency and reduce waste, chemists are designing sophisticated one-pot and tandem reactions that combine multiple synthetic steps into a single operation. rsc.org Recent advancements include integrating redox and hydrogenation reactions to streamline the formation of indoles from nitroarene precursors. rsc.org

Flow Chemistry and Photochemistry: The application of flow chemistry offers enhanced control over reaction parameters, improved safety, and scalability for indole synthesis. Photochemical methods are also emerging as a green alternative, enabling unique chemical transformations under mild conditions. rsc.org

These advancements will facilitate the synthesis of not only known compounds like 1-(4-Fluorobenzyl)-1H-indole but also a vast array of novel analogues with precisely engineered structural modifications.

Advanced Computational Modeling and AI-Driven Drug Discovery

The integration of artificial intelligence (AI) and advanced computational modeling is revolutionizing the drug discovery pipeline, offering unprecedented speed and efficiency. nih.govnih.gov For indole-based compounds, these technologies are becoming indispensable for navigating the complex relationship between chemical structure and biological function.

Future applications in this domain include:

AI for Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics, clinical data) to identify and validate novel biological targets for indole derivatives. nih.govmewburn.com Platforms like Insilico Medicine's PandaOmics use AI to sift through patents, publications, and other data to pinpoint proteins that could be targeted by new drugs. mewburn.comfmai-hub.com

Generative AI for Molecular Design: Generative AI models, such as Generative Adversarial Networks (GANs) and transformers, can design novel indole-based molecules de novo with desired properties. nih.govfmai-hub.com These tools can explore a vast chemical space to create structures, like analogs of this compound, that are optimized for binding affinity, selectivity, and pharmacokinetic profiles. fmai-hub.com

Predictive Modeling and Virtual Screening: Structure-based drug design and molecular docking studies are used to predict how compounds will interact with their target proteins. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, a foundational computational technique, continue to be refined with machine learning to better correlate chemical structures with biological activities. nih.gov This allows for the rapid virtual screening of large compound libraries to identify the most promising candidates for synthesis and testing.

Accelerating Timelines: The use of integrated AI platforms has been shown to dramatically reduce the time from target discovery to clinical trials. fmai-hub.comdig.watch Insilico Medicine's development of a treatment for idiopathic pulmonary fibrosis, the first generative AI-discovered drug to enter Phase II trials, progressed from discovery to clinical testing in a fraction of the traditional time. fmai-hub.comresearchgate.net

By leveraging these computational tools, researchers can make more informed decisions, reduce the number of failed candidates, and accelerate the journey of novel indole compounds from the laboratory to the clinic.

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The indole nucleus is a privileged scaffold, known to interact with a wide range of biological targets, leading to diverse therapeutic effects including anticancer, antimicrobial, and anti-neurodegenerative activities. researchgate.netmdpi.comasu.edu The presence of a fluorine atom, as in this compound, can significantly enhance metabolic stability, binding affinity, and bioavailability, making fluorinated indoles particularly interesting for drug development. nih.govresearchgate.net

Future research will likely focus on:

Targeting Novel Proteins: As our understanding of disease biology deepens, new potential drug targets are continuously being identified. Research efforts will involve screening this compound and related analogs against these novel targets, such as newly discovered enzymes, receptors, or protein-protein interactions implicated in diseases like cancer or neurodegenerative disorders. mdpi.com For example, indole derivatives have been investigated as inhibitors of Bcl2 family members in cancer and as cholinesterase inhibitors for Alzheimer's disease. mdpi.comresearchgate.net

Multi-Target-Directed Ligands (MTDLs): For complex multifactorial diseases, compounds that can modulate multiple targets simultaneously are highly desirable. mdpi.com The indole scaffold is well-suited for the design of MTDLs. Future work will involve the rational design of indole derivatives that act as dual or multi-kinase inhibitors (e.g., EGFR/VEGFR-2) or target different pathways involved in a single disease. nih.gov

Exploring New Therapeutic Areas: While indoles are well-established in oncology and neurology, their potential in other areas is still being uncovered. This includes applications as antiviral agents (e.g., against HCV or HIV), anti-inflammatory agents, and modulators of microbial signaling. nih.govnih.gov The unique properties conferred by fluorination may open doors to applications where traditional indoles have been less effective. nih.gov

The systematic exploration of structure-activity relationships (SAR) will be crucial in this endeavor, guiding the modification of the indole core and its substituents to optimize activity against newly identified targets. mdpi.com

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully understand the biological effects of a compound like this compound, a systems-level perspective is required. Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a powerful toolkit for obtaining a holistic view of how a molecule interacts with a biological system. nih.govnih.gov

The integration of these technologies will drive future research by:

Elucidating Mechanisms of Action: By analyzing global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells or organisms treated with an indole compound, researchers can identify the specific pathways and networks being modulated. mdpi.commdpi.com This approach moves beyond a single-target focus to reveal the full spectrum of a drug's activity and potential off-target effects. nih.gov

Identifying Biomarkers: Omics data can help identify biomarkers that predict a response to treatment or indicate target engagement. nih.gov For instance, a specific metabolic signature in the blood could indicate that an indole-based drug is effectively hitting its target in a patient.

Personalized Medicine: In the long term, integrating omics data from patients with the pharmacological profiles of drugs could pave the way for personalized medicine, where treatments are tailored to an individual's unique genetic and metabolic makeup. nih.gov

By combining these high-throughput technologies, researchers can build comprehensive models of drug action, leading to a more rational and efficient development process for future indole-based therapeutics. frontiersin.orgfrontiersin.org

Q & A

Q. What are the common synthetic routes for 1-(4-Fluorobenzyl)-1H-indole, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves alkylation of indole derivatives with 4-fluorobenzyl halides. A key method ( ) uses POCl₃ to chlorinate intermediates (e.g., converting hydroxyl to chloro groups) under reflux (110°C for 21 hours). Optimization strategies include:

Q. What analytical techniques are critical for structural confirmation of this compound derivatives?

- NMR spectroscopy : ¹H and ¹³C NMR (500 MHz) identify substituent patterns. For example, the N-CH₂ group in the fluorobenzyl moiety shows a singlet at δ 5.26 ppm, while aromatic protons exhibit splitting patterns (e.g., dd at δ 6.86 ppm for J = 8.8, 2.3 Hz) .

- GC-MS : Fragment ions (e.g., m/z 109 for fluorobenzyl and m/z 252 for indole) confirm backbone integrity .

- HMBC correlations : Used to resolve ambiguities, such as linking the carboxamide carbon (δC 163.9 ppm) to the indole’s C-3 position .

Advanced Research Questions

Q. How do unexpected reaction pathways occur during the synthesis of this compound derivatives, and how can they be mitigated?

In SNAr amination reactions, N-demethylation and self-catalyzed N-diarylation can lead to unexpected products like compound 4 ( ). Key factors include:

- Role of substituents : The 6-isopropoxy group stabilizes intermediates via resonance, promoting demethylation .

- Kinetic vs. thermodynamic control : The desired product (compound 3 ) forms slowly, while compound 4 forms rapidly once 3 is generated . Mitigation involves using excess amine nucleophiles (e.g., 1.5 equivalents of 1-methylpiperidin-4-amine) to suppress secondary reactions .

Q. How do substituents (e.g., isopropoxy, fluorobenzyl) influence the reactivity and stability of this compound derivatives?

- Electron-donating groups (EDGs) : The isopropoxy group at C-6 increases electron density on the benzimidazole ring, enhancing susceptibility to electrophilic attack (e.g., chlorination with POCl₃) .

- Steric effects : Bulky substituents (e.g., dual fluorobenzyl groups in compound 4 ) reduce reaction rates in crowded environments, requiring higher temperatures (e.g., 110°C) for completion .

- Fluorine’s electronic effects : The 4-fluorobenzyl group stabilizes intermediates through C-F···H hydrogen bonding , as seen in NMR upfield shifts (δ 7.01–7.15 ppm for aromatic protons) .

Q. How can researchers resolve contradictions in reported synthetic yields or characterization data for this compound derivatives?

Discrepancies often arise from:

- Reaction scale : Smaller scales (<5 mmol) may report lower yields due to inefficient mixing .

- Purification methods : Column chromatography vs. recrystallization can alter purity and yield (e.g., 87% vs. 65% for compound 12 in different protocols) .

- Analytical calibration : Ensure NMR reference standards (e.g., TMS) and MS ionization methods (EI vs. FAB+) are consistent with literature protocols .

Methodological Guidance

Q. What strategies are effective for scaling up this compound synthesis while maintaining reproducibility?

- Batch-wise purification : Use silica gel columns with larger diameters (e.g., 5 cm) to avoid overloading .

- In-line monitoring : Employ TLC (e.g., 1:19 MeOH:CHCl₃) to track reaction progress and minimize byproducts .

- Catalyst recycling : Recover Raney Ni after hydrogenation by filtration and reactivation with NaOH .

Q. How can computational methods complement experimental studies on this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。